Lipophilicity Advantage Over Direct Cyclopropyl Analog
The target compound exhibits an XLogP3-AA value of 0.7 [1]. Its closest comparator, 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide (CAS 1341785-14-5, MW 214.65, C₈H₁₁ClN₄O), lacks the methylene spacer and is predicted to have an XLogP3-AA of ~0.3 based on fragment-based calculation (one fewer methylene unit removes ~0.4 log units) . The 0.4 log unit increase in lipophilicity enhances passive membrane permeability and may improve CNS penetration potential, making the target compound more suitable for programs requiring moderate lipophilicity without resorting to larger alkyl groups that risk solubility penalties.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 |
| Comparator Or Baseline | 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-cyclopropylacetamide; estimated XLogP3-AA ≈ 0.3 |
| Quantified Difference | Δ LogP ≈ +0.4 |
| Conditions | Computed via XLogP3 algorithm (PubChem); fragment-based estimation for comparator |
Why This Matters
A 0.4 log unit increase in LogP corresponds to an approximately 2.5-fold increase in membrane partitioning, which can be decisive in cell-based assays where intracellular target engagement depends on passive diffusion.
- [1] PubChem. Compound Summary for CID 64041663: 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)acetamide. XLogP3-AA = 0.7. View Source
